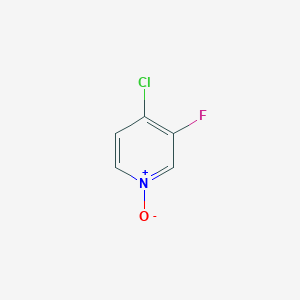

4-Chloro-3-fluoropyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3-fluoropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 4-Chloro-3-fluoro-pyridine. One common method is the use of peroxides such as benzoyl peroxide or tert-butyryl peroxide to achieve the oxidation . The reaction conditions often include a solvent like acetonitrile and are carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine and fluorine substituents undergo selective displacement under varying conditions:

Chlorine Substitution

The 4-chloro group demonstrates higher reactivity than the 3-fluoro group in polar aprotic solvents like DMSO. For example:

-

Reaction with sodium n-heptanolate in DMSO yields 4-heptyloxy-3-fluoropyridine 1-oxide as the major product, while competing 2,4-diheptyloxy byproducts form in THF .

-

Alkoxylation selectivity depends on solvent polarity and base strength :

| Solvent | Base | Major Product | Minor Product |

|---|---|---|---|

| DMSO | Na n-heptanolate | 4-Heptyloxy-3-fluoropyridine 1-oxide | 2,4-Diheptyloxy derivative |

| THF | Na n-heptanolate | 2,4-Diheptyloxy derivative | 4-Heptyloxy-3-fluoropyridine 1-oxide |

Fluorine Substitution

The 3-fluoro group is less reactive but participates in dehydrofluorination during pyridine ring formation under basic, high-temperature conditions (e.g., 120°C with ammonium acetate) .

Thermal Deoxygenation

Reaction with perfluoropropene at elevated temperatures removes the N-oxide oxygen, producing 2-(1,2,2,2-tetrafluoroethyl)pyridines alongside carbonyl fluoride :

4 Chloro 3 fluoropyridine 1 oxideC3F6,Δ4 Chloro 6 1 2 2 2 tetrafluoroethyl pyridine+COF2

This reaction proceeds via radical intermediates, with regioselectivity influenced by substituent electronic effects .

Oxidation and Reduction

-

Oxidation : The N-oxide group can be further oxidized using peracids (e.g., m-CPBA) to form hydroxylamine derivatives, though competing side reactions (e.g., ring cleavage) may occur .

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces the N-oxide to 4-chloro-3-fluoropyridine , restoring the basic pyridine nitrogen.

Halogen Exchange

Treatment with KF under phase-transfer conditions replaces chlorine with fluorine, yielding 3,4-difluoropyridine 1-oxide .

Comparative Reactivity

The N-oxide group significantly enhances electrophilic substitution at the 4-position. Key comparisons include:

| Parameter | 4-Chloro-3-fluoropyridine 1-oxide | 4-Chloro-3-fluoropyridine |

|---|---|---|

| Reactivity toward Cl⁻ | Higher (N-oxide activates ring) | Lower |

| Solubility in DMSO | Excellent | Moderate |

| Thermal stability | Decomposes >150°C | Stable up to 200°C |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that 4-chloro-3-fluoropyridine 1-oxide exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications as an antibiotic or disinfectant agent.

Pharmaceutical Intermediates : The compound serves as an important intermediate in the synthesis of several pharmaceuticals, particularly proton pump inhibitors such as omeprazole and lansoprazole. Its unique structure allows for further modifications to yield biologically active compounds .

Agrochemicals

The compound is utilized in the development of agrochemicals. Its fluorinated structure enhances biological activity and stability, making it suitable for use in pesticides and herbicides. The electron-withdrawing properties of the fluorine atom contribute to improved efficacy in agrochemical formulations.

Material Science

In material science, this compound has been investigated for its role in creating luminescent materials and organic light-emitting diodes (OLEDs). The incorporation of fluorinated compounds into materials can enhance electronic properties and improve device performance.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |

| Pharmaceutical intermediates | Key in synthesizing proton pump inhibitors | |

| Agrochemicals | Pesticides and herbicides | Enhanced stability and biological activity |

| Material Science | Luminescent materials, OLEDs | Improved electronic properties |

Case Study 1: Antimicrobial Properties

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of this compound against pathogenic bacteria. Results indicated significant inhibition of bacterial growth, warranting further investigation into its mechanisms of action and potential clinical applications.

Case Study 2: Synthesis of Pharmaceutical Agents

Research focusing on the synthesis of proton pump inhibitors highlighted the utility of this compound as a precursor. The compound facilitates the formation of various derivatives that exhibit enhanced pharmacological profiles, demonstrating its importance in drug development .

Case Study 3: Material Science Applications

Investigations into the use of this compound in OLED technology revealed that its incorporation into polymer matrices significantly improved luminescence efficiency. This advancement suggests potential for commercial applications in display technologies.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence the electronic distribution in the pyridine ring, making it more reactive towards certain types of chemical reactions. The chlorine and fluorine substituents further modulate its reactivity and interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-3-fluoro-pyridine: The parent compound without the N-oxide group.

3-Fluoro-pyridine 1-oxide: Similar structure but without the chlorine substituent.

4-Chloro-pyridine 1-oxide: Similar structure but without the fluorine substituent.

Uniqueness

4-Chloro-3-fluoropyridine 1-oxide is unique due to the combined presence of chlorine, fluorine, and the N-oxide group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules. Its unique reactivity profile allows for selective transformations that are not easily achievable with other similar compounds .

Eigenschaften

CAS-Nummer |

127108-51-4 |

|---|---|

Molekularformel |

C5H3ClFNO |

Molekulargewicht |

147.53 g/mol |

IUPAC-Name |

4-chloro-3-fluoro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |

InChI-Schlüssel |

NOUWIWISPLZJHT-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC(=C1Cl)F)[O-] |

Kanonische SMILES |

C1=C[N+](=CC(=C1Cl)F)[O-] |

Synonyme |

Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.